molecular formula C22H32BN3O8S B8802715 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI) CAS No. 503045-77-0

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)

Cat. No. B8802715
Key on ui cas rn: 503045-77-0
M. Wt: 509.4 g/mol
InChI Key: GHBMDYBVWIQCIF-UHFFFAOYSA-N
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Patent
US07169788B2

Procedure details

A solution of tert-butyllithium (1.7 M, 4.55 mL, 7.73 mmol, 2.00 equiv) in pentane was added to a solution of tert-butyl 5-{[4-(tert-butoxycarbonyl) piperazin-1-yl]sulfonyl}-1H-indole-1-carboxylate (2-2, 1.80 g, 3.87 mmol, 1 equiv) in THF (100 mL) at −78° C. The resulting orange-colored reaction mixture was stirred at −78° C. for 1.5 hour before trimethyl borate (1.10 mL, 9.66 mmol, 2.50 equiv) was added. The mixture was warmed to 0° C. and stirred for 20 minutes. Boron trifluoride diethyl etherate (1.20 mL, 9.66 mmol, 2.50 equiv) was then added, and the resulting mixture was partitioned between aqueous half-saturated ammonium chloride solution (200 mL) and EtOAc (2×200 mL). The organic layer was dried over sodium sulfate and concentrated to give 1-(tert-butoxycarbonyl)-5-{[4-(tert-butoxycarbonyl) piperazin-1-yl]sulfonyl}-1H-indol-2-ylboronic acid (2-3) as a tan solid. LCMS [M+H]+ observed=510.3; calculated=510.4.
Quantity
4.55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[C:6]([O:10][C:11]([N:13]1[C:21]2[C:16](=[CH:17][C:18]([S:22]([N:25]3[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]3)(=[O:24])=[O:23])=[CH:19][CH:20]=2)[CH:15]=[CH:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].[B:38](OC)([O:41]C)[O:39]C.B(F)(F)F.CCOCC>CCCCC.C1COCC1>[C:6]([O:10][C:11]([N:13]1[C:21]2[C:16](=[CH:17][C:18]([S:22]([N:25]3[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]3)(=[O:24])=[O:23])=[CH:19][CH:20]=2)[CH:15]=[C:14]1[B:38]([OH:41])[OH:39])=[O:12])([CH3:9])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
4.55 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between aqueous half-saturated ammonium chloride solution (200 mL) and EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC(=CC=C12)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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